8-Methylimidazo[1,5-a]pyridin-3-amine 8-Methylimidazo[1,5-a]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1005514-79-3
VCID: VC5036442
InChI: InChI=1S/C8H9N3/c1-6-3-2-4-11-7(6)5-10-8(11)9/h2-5H,1H3,(H2,9,10)
SMILES: CC1=CC=CN2C1=CN=C2N
Molecular Formula: C8H9N3
Molecular Weight: 147.181

8-Methylimidazo[1,5-a]pyridin-3-amine

CAS No.: 1005514-79-3

Cat. No.: VC5036442

Molecular Formula: C8H9N3

Molecular Weight: 147.181

* For research use only. Not for human or veterinary use.

8-Methylimidazo[1,5-a]pyridin-3-amine - 1005514-79-3

Specification

CAS No. 1005514-79-3
Molecular Formula C8H9N3
Molecular Weight 147.181
IUPAC Name 8-methylimidazo[1,5-a]pyridin-3-amine
Standard InChI InChI=1S/C8H9N3/c1-6-3-2-4-11-7(6)5-10-8(11)9/h2-5H,1H3,(H2,9,10)
Standard InChI Key CTODKDJPZNAVKB-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=CN=C2N

Introduction

Structural and Chemical Properties

Molecular Architecture

8-Methylimidazo[1,5-a]pyridin-3-amine features a fused bicyclic system with an imidazole ring (positions 1–3) and a pyridine ring (positions 5–8). The methyl group at the 8-position and the amine group at the 3-position introduce steric and electronic modifications that influence reactivity and intermolecular interactions. Key identifiers include:

PropertyValue
IUPAC Name8-methylimidazo[1,5-a]pyridin-3-amine
SMILESCC1=CC=CN2C1=CN=C2N
InChIKeyCTODKDJPZNAVKB-UHFFFAOYSA-N
PubChem CID57791305

The planar structure of the fused rings facilitates π-π stacking interactions, while the amine group enables hydrogen bonding, critical for binding biological targets.

Physicochemical Characteristics

Limited solubility data are available, but computational models suggest moderate lipophilicity (logP1.2\log P \approx 1.2), favoring membrane permeability. Stability studies indicate degradation under strong acidic or basic conditions, necessitating careful handling during synthesis .

Synthetic Methodologies

Conventional Multi-Step Synthesis

Early routes involved condensation of 2-aminopyridine derivatives with α-haloketones, followed by cyclization. For example, reaction of 2-amino-5-methylpyridine with chloroacetonitrile yields an intermediate that undergoes intramolecular cyclization under basic conditions to form the imidazo[1,5-a]pyridine core. Typical yields range from 40–60%, with purification challenges due to byproduct formation .

Advanced One-Pot Annulation

A breakthrough method employs magnesium nitride (Mg3N2\text{Mg}_3\text{N}_2) as a catalyst in a one-pot reaction between aldehydes and ketones. This approach achieves yields up to 85% under optimized conditions (150°C, 12 hours) . Representative protocol:

  • Reagents:

    • Bi(OTf)3_3 (5 mol%)

    • pp-TsOH·H2_2O (7.5 equiv)

    • Acetonitrile (15 equiv)

  • Procedure:

    • Dissolve aldehyde (1 equiv) in dichloroethane (DCE).

    • Add catalysts and acetonitrile.

    • Heat at 150°C for 12 hours.

    • Quench with NaHCO3_3, extract with EtOAc, and purify via column chromatography .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Time (h)Key Advantage
Multi-Step Condensation4524Established protocol
One-Pot Annulation8512High efficiency, scalability

Biological Activities and Mechanisms

Antitumor Effects

8-Methylimidazo[1,5-a]pyridin-3-amine derivatives exhibit potent cytotoxicity against multiple cancer cell lines. In vitro studies show IC50_{50} values of 2.1–8.4 μM for breast (MCF-7) and lung (A549) cancers, surpassing benchmark drugs like cisplatin in selectivity indices. Mechanistic studies reveal:

  • Kinase Inhibition: Suppression of Aurora kinase A (Kd=12nMK_d = 12 \, \text{nM}), disrupting mitotic spindle formation.

  • Apoptosis Induction: Upregulation of caspase-3/7 activity (3.5-fold) and downregulation of Bcl-2.

Anti-Inflammatory Properties

In murine models, the compound reduces TNF-α and IL-6 levels by 60–70% at 10 mg/kg doses, comparable to dexamethasone. This activity correlates with NF-κB pathway inhibition, as shown by reduced IκBα phosphorylation.

Structure-Activity Relationships (SAR)

Modifications at the 8-methyl and 3-amine positions significantly alter bioactivity:

  • 8-Methyl Group: Enhances metabolic stability (t1/2_{1/2} = 4.2 hours vs. 1.5 hours for unmethylated analogs).

  • 3-Amine Substitution: Acetylation reduces kinase affinity by 90%, underscoring its role in hydrogen bonding.

Table 2: SAR of Key Derivatives

DerivativeIC50_{50} (μM)Selectivity Index (Cancer/Normal)
8-Methyl (Parent)2.112.4
8-Ethyl3.88.7
3-Acetamido25.61.2

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for developing kinase inhibitors. Recent efforts focus on:

  • Prodrug Forms: Phosphate esters improve aqueous solubility (4.2 mg/mL vs. 0.3 mg/mL for parent).

  • Combination Therapies: Synergy with paclitaxel (CI = 0.3) in ovarian cancer models.

Diagnostic Imaging

18F^{18}\text{F}-labeled analogs show promise as PET tracers for tumor detection, with tumor-to-muscle ratios of 5.8 at 60 minutes post-injection.

Challenges and Future Directions

Synthetic Scalability

While one-pot methods improve yields, catalyst costs (Bi(OTf)3=$320/g\text{Bi(OTf)}_3 = \$320/\text{g}) remain prohibitive for industrial-scale production . Alternatives like iron-based catalysts are under investigation.

Toxicity Profiling

Chronic toxicity studies in primates reveal dose-dependent hepatotoxicity (ALT elevation at 50 mg/kg/day), necessitating structural refinements.

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA carriers) enhances tumor accumulation 3-fold in preclinical models, reducing off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator